2-Hydroxyimino-3-oxo-butanoic acid, methyl ester

Catalog No.
S12802503
CAS No.
M.F
C5H7NO4
M. Wt
145.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyimino-3-oxo-butanoic acid, methyl ester

Product Name

2-Hydroxyimino-3-oxo-butanoic acid, methyl ester

IUPAC Name

methyl (E)-3-hydroxy-2-nitrosobut-2-enoate

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C5H7NO4/c1-3(7)4(6-9)5(8)10-2/h7H,1-2H3/b4-3+

InChI Key

HBNXCPZHXHOZBN-ONEGZZNKSA-N

Canonical SMILES

CC(=C(C(=O)OC)N=O)O

Isomeric SMILES

C/C(=C(/C(=O)OC)\N=O)/O

2-Hydroxyimino-3-oxo-butanoic acid, methyl ester, also known as methyl 2-hydroxyimino-3-oxobutanoate, is an organic compound with the molecular formula C5_5H7_7NO4_4. This compound features a hydroxylamine functional group and a keto group, making it a member of the oxime class of compounds. Its structure consists of a butanoic acid backbone with a hydroxyimino substituent at the second carbon and a keto group at the third carbon. The compound is characterized by its potential reactivity in various chemical transformations due to its functional groups .

  • Condensation Reactions: The hydroxylamine group can react with aldehydes or ketones to form oximes.
  • Hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis to yield 2-hydroxyimino-3-oxobutanoic acid.
  • Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

Several synthesis methods for 2-hydroxyimino-3-oxo-butanoic acid, methyl ester have been reported:

  • Oxime Formation: Starting from 3-oxobutanoic acid, the compound can be synthesized by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
  • Esterification: The resulting oxime can then be esterified using methanol and an acid catalyst to yield the methyl ester.
  • Alternative Methods: Other methods may involve the use of acyl chlorides or anhydrides to introduce the ester functionality directly onto the hydroxyimino compound .

2-Hydroxyimino-3-oxo-butanoic acid, methyl ester has potential applications in various fields:

  • Organic Synthesis: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: The compound may be used in studies related to reaction mechanisms involving oximes and esters.
  • Biological Studies: Its derivatives could be explored for their biological activity, particularly in drug development .

Several compounds share structural similarities with 2-hydroxyimino-3-oxo-butanoic acid, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butyric acid, 2-hydroxy-3-methyl-, methyl esterC6_6H12_{12}O3_3Contains a methyl group on the second carbon
Methyl 2-(methoxyimino)-3-oxobutanoateC6_6H9_9NO4_4Features a methoxy group instead of hydroxyl
Methyl 2-hydroxyacetoacetateC5_5H8_8O4_4Lacks the imino function but has similar reactivity

These compounds illustrate variations in functional groups that impact their chemical reactivity and potential applications. The uniqueness of 2-hydroxyimino-3-oxo-butanoic acid, methyl ester lies in its specific combination of hydroxylamine and keto functionalities, which may confer distinct properties compared to its analogs .

Methyl 2-hydroxyimino-3-oxobutanoate is systematically named according to IUPAC guidelines as methyl (E)-3-hydroxy-2-nitrosobut-2-enoate. Its molecular formula, C₅H₇NO₄, corresponds to a molecular weight of 145.11 g/mol. The compound’s structure features a conjugated system between the hydroxyimino (–NOH) and keto (–C=O) groups, which influences its tautomeric equilibrium and reactivity.

Key Structural and Nomenclatural Features:

PropertyDescription
IUPAC Namemethyl (E)-3-hydroxy-2-nitrosobut-2-enoate
Common Synonymsmethyl 2-oximino-acetoacetate; methyl 3-oxo-2-hydroxyiminobutyrate
Molecular FormulaC₅H₇NO₄
Functional GroupsHydroxyimino (–NOH), keto (–C=O), ester (–COOCH₃)
TautomerismExists in equilibrium between keto-enol and oxime-imine forms

The compound’s stereoelectronic properties are critical to its reactivity. For example, the (E)-configuration of the oxime group stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl oxygen and the ester carbonyl. This configuration is confirmed by spectroscopic data, including infrared (IR) absorption bands at ~1665 cm⁻¹ (C=N) and ~945 cm⁻¹ (N–O), characteristic of oximes.

Historical Context of Oxime Derivatives in Organic Chemistry

Oximes emerged as a distinct class of compounds in the late 19th century, with Victor Meyer’s 1882 synthesis of acetone oxime ((CH₃)₂CNOH) marking a foundational milestone. Meyer’s work demonstrated the condensation of ketones with hydroxylamine (H₂NOH), a reaction that remains central to oxime synthesis. By the mid-20th century, oximes gained prominence as intermediates in the Beckmann rearrangement, enabling the production of amides and lactams.

The development of methyl 2-hydroxyimino-3-oxobutanoate parallels advancements in functionalized oxime chemistry. Early 20th-century studies on acetoacetic acid derivatives revealed that introducing oxime groups at the α-position enhances their cyclization potential. For instance, Heinrich Wieland’s 1926 investigation of α-oximino ketones laid the groundwork for modern applications in heterocycle synthesis.

Significance in Heterocyclic Compound Synthesis

Methyl 2-hydroxyimino-3-oxobutanoate serves as a linchpin in constructing nitrogen-containing heterocycles due to its bifunctional reactivity. The hydroxyimino group acts as a nucleophile, while the keto group participates in electrophilic additions or condensations. Key applications include:

Isoxazole Synthesis

Under acidic conditions, the compound undergoes cyclocondensation with β-diketones to form isoxazole rings. For example, reaction with acetylacetone yields 3-acetyl-5-methylisoxazole, a scaffold prevalent in agrochemicals:

$$
\text{C₅H₇NO₄} + \text{C₅H₈O₂} \xrightarrow{\text{HCl}} \text{C₇H₇NO₂} + \text{H₂O} \quad \text{}
$$

Pyridine Derivatives

In the presence of ammonium acetate, the keto group engages in Knorr-type cyclizations to produce pyridine derivatives. This reactivity is exploited in synthesizing nicotinic acid analogs, which have applications in medicinal chemistry.

Seven-Membered Rings

Recent studies demonstrate the compound’s utility in forming azepine derivatives via photoinduced electrocyclization. This method avoids harsh reagents, aligning with green chemistry principles.

Molecular Geometry and Stereochemical Considerations

2-Hydroxyimino-3-oxo-butanoic acid, methyl ester represents a β-keto oxime ester with the molecular formula C₅H₇NO₄ and a molecular weight of 145.11 g/mol [1]. The compound exhibits a complex three-dimensional structure characterized by the presence of both oxime and ester functional groups positioned adjacent to a ketone moiety [1]. The International Union of Pure and Applied Chemistry name for this compound is methyl (E)-3-hydroxy-2-nitrosobut-2-enoate, indicating the presence of geometric isomerism [1].

The molecular geometry of 2-hydroxyimino-3-oxo-butanoic acid, methyl ester is fundamentally determined by the hybridization states of its constituent atoms [11]. The carbon atom bearing the oxime functionality adopts sp² hybridization, creating a planar arrangement around the carbon-nitrogen double bond [11]. This sp² hybridization results in a half-filled p orbital perpendicular to the molecular plane, which participates in π-bond formation with the nitrogen atom [29]. The restricted rotation around this double bond gives rise to geometric isomerism, a characteristic feature of oxime compounds [29].

Table 2.1: Molecular Properties of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester

PropertyValueReference Method
Molecular Weight145.11 g/molComputed by PubChem 2.1 [1]
Exact Mass145.03750770 DaComputed by PubChem 2.1 [1]
XLogP3-AA0.5Computed by XLogP3 3.0 [1]
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11 [1]
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.6.11 [1]
Rotatable Bond Count2Computed by Cactvs 3.4.6.11 [1]

The stereochemical considerations for this compound are particularly significant due to the presence of the oxime functional group [27] [28]. The oxime moiety can exist in two geometric configurations: E (entgegen) and Z (zusammen), following the Cahn-Ingold-Prelog priority rules [27]. In the E configuration, the higher priority substituents on each carbon are positioned on opposite sides of the double bond, while in the Z configuration, they are on the same side [27]. For 2-hydroxyimino-3-oxo-butanoic acid, methyl ester, the primary structure exhibits the E configuration as indicated by its systematic name [1].

The conformational analysis reveals that the molecule adopts a relatively planar conformation due to the extended conjugation between the oxime double bond and the adjacent carbonyl group [31]. This planarity is stabilized by intramolecular hydrogen bonding interactions and electronic delocalization effects [31]. The presence of the methyl ester group introduces additional conformational flexibility, with the ester moiety capable of rotation around the carbon-oxygen single bond [1].

Computational studies using density functional theory have revealed that the energy barrier for geometric isomerization around the oxime double bond is substantial, typically exceeding 25 kcal/mol [31] [33]. This high energy barrier ensures that the geometric isomers are stable under normal conditions and can be isolated as distinct compounds [31]. The preferential formation of the E isomer can be attributed to reduced steric hindrance compared to the Z configuration [31].

Functional Group Interactions and Tautomerism

The structural complexity of 2-hydroxyimino-3-oxo-butanoic acid, methyl ester arises from the intricate interactions between its multiple functional groups [9] [10]. The compound contains three distinct functional moieties: the oxime group (C=N-OH), the ketone carbonyl (C=O), and the methyl ester group (COO-CH₃) [1]. These functional groups engage in various intramolecular and intermolecular interactions that significantly influence the compound's chemical behavior and stability [9].

The oxime functional group serves as both a hydrogen bond donor through its hydroxyl moiety and as a hydrogen bond acceptor through its nitrogen atom [11]. This dual nature enables the formation of diverse hydrogen bonding patterns, including dimeric and catameric assemblies in the solid state [11]. The oxygen atom of the oxime hydroxyl group carries a partial negative charge, while the hydrogen atom bears a partial positive charge, creating a dipolar interaction site [11].

Table 2.2: Hydrogen Bonding Characteristics of Oxime Functional Groups

Interaction TypeBond Distance (Å)Bond Angle (°)Relative Strength
O-H···N (intramolecular)2.6-2.9160-180Strong [11]
O-H···O (intermolecular)2.7-3.1150-175Moderate [11]
C=N···H (weak)3.0-3.4120-140Weak [11]

Tautomerism represents a fundamental aspect of oxime chemistry, with 2-hydroxyimino-3-oxo-butanoic acid, methyl ester capable of existing in multiple tautomeric forms [12] [13]. The primary tautomeric equilibrium involves the interconversion between the oxime form and the nitroso tautomer [12]. In the oxime tautomer, the nitrogen atom forms a double bond with carbon and a single bond with the hydroxyl oxygen [12]. Conversely, the nitroso tautomer features a double bond between nitrogen and oxygen, with the carbon bearing the negative charge [12].

The thermodynamic stability of different tautomeric forms has been extensively studied using computational methods [12] [13]. The oxime tautomer is generally more stable than its nitroso counterpart due to the greater electronegativity difference between carbon and nitrogen compared to nitrogen and oxygen [12]. This stability difference typically amounts to 15-20 kcal/mol in favor of the oxime form [13]. The energy barrier for tautomeric interconversion involves a bimolecular mechanism rather than a simple hydrogen shift, requiring the participation of two oxime molecules [31] [33].

A third tautomeric form, the nitrone tautomer, can also be accessed under specific conditions [13]. The nitrone form exhibits higher reactivity than the oxime tautomer, particularly in cycloaddition reactions and nucleophilic additions [13]. However, the nitrone tautomer is typically present in negligible concentrations under equilibrium conditions due to its higher energy relative to the oxime form [13].

The β-keto functionality adjacent to the oxime group introduces additional tautomeric possibilities through keto-enol equilibrium [15]. The presence of the electron-withdrawing oxime group stabilizes the enol form compared to simple ketones, although the keto tautomer remains predominant [15]. This stabilization occurs through extended conjugation between the enol double bond and the oxime π-system [15].

Comparative Analysis with Related β-Keto Oxime Esters

The structural and chemical properties of 2-hydroxyimino-3-oxo-butanoic acid, methyl ester can be better understood through comparison with related β-keto oxime esters [14] [17]. This compound class shares the characteristic arrangement of an oxime group adjacent to a ketone carbonyl, with various ester substituents providing structural diversity [14]. The comparative analysis reveals significant trends in molecular properties, reactivity patterns, and stereochemical behavior across this family of compounds [17].

Table 2.3: Comparative Properties of β-Keto Oxime Esters

CompoundMolecular FormulaMolecular Weight (g/mol)LogPHydrogen Bond DonorsHydrogen Bond Acceptors
2-Hydroxyimino-3-oxo-butanoic acid, methyl esterC₅H₇NO₄145.11 [1]0.5 [1]1 [1]5 [1]
tert-Butyl (2Z)-2-hydroxyimino-3-oxobutanoateC₈H₁₃NO₄187.19 [20]1.214
Ethyl 2-hydroxyimino-3-oxobutanoateC₆H₉NO₄159.140.815
Methyl 2-oximino-acetoacetateC₅H₇NO₄145.11 [17]0.415

The ester substituent significantly influences the physicochemical properties of β-keto oxime esters [15] [17]. Larger alkyl groups, such as tert-butyl, increase the molecular weight and lipophilicity while potentially introducing steric hindrance around the reactive centers [20]. The methyl ester variant represents the smallest member of this series, offering optimal balance between molecular size and synthetic accessibility [17].

Stereochemical behavior across the β-keto oxime ester family follows consistent patterns [14] [17]. All members exhibit E/Z isomerism around the oxime double bond, with the E configuration typically favored due to reduced steric interactions [14]. The energy difference between geometric isomers varies with the ester substituent, with bulkier groups increasing the preference for the E configuration [17].

The tautomeric behavior of β-keto oxime esters shows remarkable consistency across different ester variants [31] [33]. The oxime-nitroso tautomerism mechanism involves similar bimolecular pathways regardless of the ester substituent, although the equilibrium position may shift slightly based on electronic effects [31]. Electron-withdrawing ester groups stabilize the oxime tautomer through inductive effects, while electron-donating substituents have the opposite influence [33].

Reactivity patterns among β-keto oxime esters demonstrate both similarities and notable differences [18] [19]. The nucleophilic character of the oxime nitrogen remains consistent across the series, enabling similar reaction pathways in cycloaddition and substitution reactions [18]. However, the ester substituent modulates the electrophilic character of the adjacent carbonyl carbon, influencing reaction rates and selectivity [19]. Methyl esters generally exhibit moderate reactivity, positioned between the more reactive ethyl esters and the sterically hindered tert-butyl variants [17].

The hydrogen bonding capabilities of β-keto oxime esters depend primarily on the oxime hydroxyl group, with minimal contribution from the ester oxygen atoms [11]. This consistency enables predictable intermolecular interactions across the compound family, facilitating the design of crystal engineering strategies and supramolecular assemblies [11]. The ester carbonyl can participate in weak hydrogen bonding as an acceptor, but this interaction is generally secondary to the dominant oxime-mediated hydrogen bonds [11].

Table 2.4: Comparative Tautomeric Stability Data

CompoundOxime Stability (kcal/mol)Nitroso Stability (kcal/mol)Energy Difference
2-Hydroxyimino-3-oxo-butanoic acid, methyl ester0.0+18.2 [12]18.2
Ethyl 2-hydroxyimino-3-oxobutanoate0.0+17.817.8
tert-Butyl 2-hydroxyimino-3-oxobutanoate0.0+19.119.1

The synthesis of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester represents a significant challenge in organic chemistry, requiring precise control of reaction conditions and careful optimization of synthetic pathways. This comprehensive examination explores the fundamental approaches to synthesizing this important chemical intermediate, focusing on traditional batch methodologies, innovative continuous flow techniques, and environmentally sustainable green chemistry approaches.

Traditional Batch Synthesis Routes

Traditional batch synthesis methodologies have formed the cornerstone of oxime chemistry for over a century, providing reliable and well-established protocols for the preparation of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester. These approaches, while often requiring extended reaction times and substantial solvent consumption, offer excellent reproducibility and scalability for industrial applications.

Oximation of Methyl Acetoacetate

The oximation of methyl acetoacetate represents the most direct and widely employed synthetic route for obtaining 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester. This fundamental transformation involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of methyl acetoacetate, followed by elimination of water to form the desired oxime product [1] [2].

The standard protocol involves treating methyl acetoacetate with hydroxylamine hydrochloride in an ethanolic solution under reflux conditions. Research has demonstrated that optimal yields of 99% can be achieved when the reaction is conducted at 100°C for approximately 8 hours using an ethanol/water (1:1) solvent system [1] [3]. The mechanism proceeds through initial nucleophilic attack by hydroxylamine on the ketone carbonyl, forming a tetrahedral intermediate that subsequently undergoes dehydration to yield the oxime product [4] [5].

Temperature optimization studies have revealed that reactions conducted at temperatures below 80°C result in significantly reduced conversion rates, with completion times extending beyond 12 hours [6] [7]. Conversely, temperatures exceeding 120°C can lead to competitive side reactions, including oxime rearrangement and thermal decomposition of the product [5]. The use of buffered conditions maintains the solution pH between 6.5-7.5, which has been shown to maximize reaction efficiency while minimizing unwanted side reactions [1].

The reaction exhibits excellent regioselectivity, with the oxime formation occurring exclusively at the ketone carbonyl rather than the ester functionality. This selectivity arises from the significantly higher electrophilicity of the ketone carbonyl compared to the ester carbonyl, as confirmed by density functional theory calculations [8]. Kinetic studies have demonstrated that the reaction follows second-order kinetics, with rate constants ranging from 0.15 to 0.45 M⁻¹s⁻¹ depending on temperature and solvent composition [5].

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions provide an alternative approach for the synthesis of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester, offering enhanced reaction rates and improved yields under milder conditions compared to uncatalyzed processes. These methodologies exploit the ability of acid catalysts to activate the carbonyl group toward nucleophilic attack while simultaneously facilitating the elimination of water from the tetrahedral intermediate [9] [4].

Acetic acid has emerged as the preferred catalyst for these transformations, providing optimal balance between catalytic activity and product stability [1]. When methyl acetoacetate is treated with hydroxylamine hydrochloride in the presence of glacial acetic acid (typically 10-20 mol%), the reaction proceeds smoothly at ambient temperature to give yields of 95-99% within 2-4 hours [1]. The acid catalyst serves multiple roles in the mechanism: protonation of the carbonyl oxygen increases the electrophilic character of the carbon center, while also facilitating the elimination step through protonation of the departing hydroxyl group [4].

Alternative acid catalysts have been investigated to optimize reaction conditions and minimize environmental impact. Citric acid, a naturally occurring tricarboxylic acid, has demonstrated excellent catalytic activity with yields comparable to acetic acid while offering enhanced environmental compatibility [6]. Natural fruit acids, including those derived from citrus limetta, have shown promising results with yields ranging from 90-95% under mild reaction conditions [6].

The mechanism of acid-catalyzed oxime formation involves initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack by hydroxylamine [4]. The resulting tetrahedral intermediate undergoes rapid dehydration under the acidic conditions, with the acid catalyst facilitating both the protonation of the departing hydroxyl group and the subsequent elimination of water [5]. Detailed kinetic studies have revealed that the rate-determining step varies with pH: under mildly acidic conditions (pH 4-6), carbinolamine formation is rate-limiting, while under more acidic conditions (pH <3), dehydration becomes the slowest step [5].

The stereochemical outcome of these reactions has been extensively studied, with most substrates yielding predominantly the E-isomer of the oxime product. This selectivity arises from the thermodynamic preference for the configuration that minimizes steric interactions between the hydroxyl group and the adjacent substituents [10] [9]. Nuclear magnetic resonance spectroscopy has been employed to determine the stereochemical purity of the products, with typical E:Z ratios exceeding 95:5 for most substrates [3].

Continuous Flow Synthesis Innovations

Continuous flow synthesis represents a paradigm shift in the preparation of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester, offering unprecedented control over reaction parameters while dramatically reducing environmental impact and improving process efficiency. These methodologies exploit the unique advantages of microreactor technology to achieve superior heat and mass transfer characteristics, enabling precise control over reaction conditions and facilitating the development of more sustainable synthetic processes.

Microreactor-Based Nitrous Acid Generation

The development of microreactor systems for in situ nitrous acid generation represents a significant advancement in the synthesis of oxime compounds, offering enhanced safety profiles and improved reaction control compared to traditional batch methods. These systems exploit the superior mixing characteristics and precise temperature control achievable in microstructured devices to generate nitrous acid continuously and consume it immediately in the subsequent oximation reaction [11] [12].

The fundamental design employs a T-junction microreactor configuration where aqueous sodium nitrite solution (typically 50% w/w) is mixed with a dilute acid stream (usually 1-2 M hydrochloric acid or acetic acid) to generate nitrous acid in situ [11]. The nitrous acid stream is then immediately combined with the methyl acetoacetate substrate in a second mixing zone, ensuring minimal residence time for the unstable nitrous acid intermediate while maximizing its utilization efficiency [11] [13].

Optimization studies have demonstrated that microreactor-based systems can achieve conversion rates of 91.6% with selectivities exceeding 95% when operated under optimal conditions [11]. The key parameters influencing reaction performance include flow rate ratios, temperature control, and residence time distribution. Flow rate ratios between the acid and nitrite streams typically range from 1:1 to 2:1 (v/v), with higher acid concentrations favoring more complete nitrous acid formation [12].

Temperature control in these systems is critical, with optimal performance achieved at temperatures between 0-25°C [11]. The excellent heat transfer characteristics of microreactors enable precise temperature control within ±1°C, preventing thermal decomposition of the nitrous acid while maintaining sufficient reaction rates for practical synthesis [13] [14]. Residence times in the microreactor typically range from 30 seconds to 5 minutes, representing a dramatic reduction compared to batch processes that often require several hours for completion [11].

The microreactor design parameters significantly influence reaction performance and product quality. Channel diameters between 100-1000 μm provide optimal balance between mixing efficiency and pressure drop considerations [14] [15]. Surface area to volume ratios exceeding 10,000 m⁻¹ ensure efficient heat transfer and rapid mixing, critical factors for maintaining reaction selectivity [14]. Reynolds numbers in the range of 10-1000 provide the optimal flow regime for effective mixing while avoiding excessive pressure drops [15].

Solvent Optimization Strategies

Solvent optimization in continuous flow systems for the synthesis of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester focuses on minimizing environmental impact while maintaining high reaction efficiency and product quality. The unique characteristics of microreactor systems enable the use of neat reaction conditions or minimal solvent systems that would be impractical in traditional batch processes [11] [16].

The most significant advancement in this area has been the development of neat reaction systems where methyl acetoacetate is used without additional organic solvents, relying solely on the aqueous nitrite solution for the oximation reaction [11]. These conditions dramatically reduce the process mass intensity to values as low as 11.1, representing a substantial improvement over traditional batch processes that typically exhibit process mass intensity values exceeding 50 [11] [17].

When solvents are required, careful selection based on reaction kinetics, product solubility, and downstream processing considerations becomes critical. Water has emerged as the preferred solvent for the nitrous acid generation step, providing excellent solubility for sodium nitrite while maintaining environmental compatibility [11]. The use of nearly saturated aqueous sodium nitrite solutions (approaching 50% w/w) minimizes the total volume of aqueous phase while ensuring complete dissolution of the reagent [11].

Optimization studies have evaluated various organic co-solvents for their impact on reaction rate and selectivity. Ethanol demonstrates good compatibility with the aqueous phase while providing enhanced solubility for the organic substrate, resulting in yields of 85% under optimized conditions [11]. Methanol exhibits similar performance characteristics with slightly improved miscibility, achieving yields of 88% in mixed solvent systems [11]. Acetic acid, while serving as both solvent and catalyst, provides the highest reaction rates with yields reaching 95%, though its use complicates downstream purification [11].

The development of solvent-free conditions has been facilitated by the excellent mixing characteristics of microreactor systems, which enable intimate contact between immiscible phases that would be difficult to achieve in batch reactors [16] [18]. These conditions not only reduce environmental impact but also simplify downstream processing by eliminating the need for solvent recovery and purification steps [19].

Advanced optimization techniques, including Bayesian optimization algorithms, have been employed to systematically explore the multidimensional parameter space of solvent composition, temperature, and flow rates [16] [20]. These approaches have identified optimal conditions that achieve yields exceeding 95% while minimizing solvent consumption and maximizing process efficiency [16].

Green Chemistry Approaches

Green chemistry methodologies for the synthesis of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester emphasize the reduction of environmental impact through the elimination of hazardous substances, minimization of waste generation, and the development of energy-efficient processes. These approaches align with the twelve principles of green chemistry while maintaining or improving upon the performance characteristics of traditional synthetic methods.

Neat Reaction Systems

Neat reaction systems represent the pinnacle of green chemistry approaches for oxime synthesis, completely eliminating the need for organic solvents while maintaining excellent yields and reaction efficiency. These methodologies exploit the inherent reactivity of the substrates and the favorable thermodynamics of oxime formation to achieve high-performance synthesis under environmentally benign conditions [21] [22].

The grinding technique has emerged as a particularly effective neat reaction methodology, enabling the synthesis of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester through mechanical activation of the solid reactants [23] [7]. This approach involves the physical grinding of methyl acetoacetate with hydroxylamine hydrochloride in the absence of any solvent, relying on mechanical energy to facilitate intimate mixing and activate the reaction [23].

Optimization studies have demonstrated that grinding-based synthesis can achieve yields of 95% for aldoxime formation within reaction times as short as 1.5 minutes [7]. For ketoximes, including the target compound, reaction times typically range from 5.5 to 20 minutes, still representing a significant improvement over traditional solution-phase methods [7]. The mechanical action of grinding serves multiple functions: it reduces particle size to increase surface area, facilitates intimate mixing of the reactants, and provides the activation energy necessary to initiate the reaction [23].

Microwave-assisted neat reactions provide an alternative approach that combines the benefits of solvent-free conditions with rapid heating and enhanced reaction rates [21] [24]. These methodologies exploit the dielectric heating characteristics of the reactants to achieve rapid and uniform heating while maintaining precise temperature control. Microwave-assisted synthesis of oximes typically requires reaction times of 2-10 minutes and achieves yields comparable to or exceeding those obtained under conventional heating conditions [21].

The process mass intensity of neat reaction systems is exceptionally low, typically ranging from 8.5 to 15, representing a dramatic improvement over traditional batch processes [21] [22]. This reduction arises from the complete elimination of organic solvents, which typically constitute the largest mass component in traditional synthetic processes [17] [19]. The low process mass intensity translates directly to reduced environmental impact and improved economic efficiency [19].

Temperature control in neat reaction systems requires careful optimization to balance reaction rate with product stability and selectivity. Grinding reactions are typically conducted at ambient temperature, with the mechanical energy providing the necessary activation [23] [7]. Microwave-assisted reactions employ temperatures ranging from 80-120°C with reaction times of 2-10 minutes, depending on the specific substrate and desired conversion [21] [24].

Inline Liquid-Liquid Extraction Techniques

Inline liquid-liquid extraction techniques represent an innovative approach to integrating synthesis and purification operations within continuous flow systems, enabling real-time separation of products while minimizing waste generation and improving overall process efficiency [11] [25] [26]. These methodologies exploit the principles of continuous extraction within microstructured devices to achieve high-efficiency separations with minimal environmental impact.

The fundamental design of inline extraction systems employs hydrophobic membrane separators that selectively allow organic phases to permeate while retaining aqueous phases [25] [27]. For the synthesis of 2-Hydroxyimino-3-oxo-butanoic acid, methyl ester, these systems enable continuous extraction of the product from the aqueous reaction mixture, eliminating the need for traditional batch separation procedures [11].

Membrane selection is critical for achieving optimal separation efficiency and selectivity. Polytetrafluoroethylene membranes with nanostructured surfaces have demonstrated excellent performance for continuous extraction applications, providing selectivity based on wettability differences between the organic and aqueous phases [27]. These membranes exhibit exceptional durability under the chemical conditions employed in oxime synthesis while maintaining consistent separation performance over extended operating periods [27].

The process has been optimized to achieve process mass intensity values of 11.1, representing a significant improvement over traditional batch processes that typically exhibit values exceeding 50 [11]. This improvement arises from several factors: elimination of large-volume solvent washes, reduction in the number of processing steps, and minimization of waste streams through continuous operation [11] [17].

Fine-tuning of extraction conditions involves careful control of pH to optimize the distribution of the product between phases while minimizing co-extraction of impurities [11]. Inline pH monitoring using flow cell technology enables real-time adjustment of extraction conditions to maintain optimal performance [11]. The extraction efficiency can be further enhanced through the use of multistage extraction systems that provide multiple equilibration stages within a single continuous process [25].

The development of stimuli-responsive membranes has enabled advanced extraction capabilities that respond to changes in temperature, pH, or ionic strength to modulate separation selectivity [28]. These systems allow for dynamic optimization of extraction conditions based on real-time analysis of the process stream composition, maximizing product recovery while minimizing waste generation [28].

Continuous liquid-liquid extraction systems demonstrate superior performance compared to traditional batch extraction methods in terms of extraction efficiency, processing time, and environmental impact [26] [28]. The continuous nature of these processes enables steady-state operation with consistent product quality while reducing the overall facility footprint and capital requirements [18] [26].

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

145.03750770 g/mol

Monoisotopic Mass

145.03750770 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types